3-Methyl-2-hexanone CAS number and molecular formula.
3-Methyl-2-hexanone CAS number and molecular formula.
CAS Number: 2550-21-2 Molecular Formula: C₇H₁₄O
This technical guide provides an in-depth overview of 3-Methyl-2-hexanone, a simple aliphatic ketone. The information is tailored for researchers, scientists, and professionals in drug development, encompassing its chemical and physical properties, synthesis and analysis methodologies, and a discussion of its biological relevance.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methyl-2-hexanone is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 2550-21-2 | [1] |
| Molecular Formula | C₇H₁₄O | [2][3] |
| Molecular Weight | 114.19 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Odor | Spicy | [2] |
| Boiling Point | 152-154 °C | [2] |
| Density | 0.811 g/mL | [2] |
Synthesis and Analysis
Experimental Protocols
Synthesis via Oxidation of 3-Methyl-2-hexanol:
General Procedure:
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Dissolution: Dissolve 3-methyl-2-hexanol in a suitable organic solvent, such as dichloromethane or acetone, in a reaction flask.
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Oxidation: Add a solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (chromium trioxide in sulfuric acid and acetone), dropwise to the alcohol solution while stirring at a controlled temperature (typically 0 °C to room temperature).
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Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
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Work-up: Quench the reaction by adding a suitable reagent (e.g., isopropanol for Jones oxidation). Filter the mixture to remove chromium salts.
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Extraction: Extract the crude product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over an anhydrous salt like sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The resulting crude ketone can be purified by distillation or column chromatography to yield pure 3-Methyl-2-hexanone.
Synthesis via Reaction of Hexanoic Acid and Formic Acid:
Another reported method for the preparation of 3-Methyl-2-hexanone involves the reaction of hexanoic acid and formic acid in the presence of a ruthenium oxide catalyst.[2] This method represents a catalytic approach to ketone synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is the analytical method of choice for the identification and quantification of volatile compounds like 3-Methyl-2-hexanone. While a specific, validated protocol for 3-Methyl-2-hexanone in biological matrices was not found, a general procedure for the analysis of ketones in biological fluids can be outlined.[4][5][6]
General Sample Preparation for Biological Fluids (e.g., Urine): [3]
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Sample Collection: Collect the biological fluid and store it appropriately (e.g., frozen) until analysis.
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Extraction: Thaw the sample and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the volatile organic compounds. Alternatively, solid-phase microextraction (SPME) can be employed for headspace analysis.[7]
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Derivatization (Optional): For certain applications, derivatization may be necessary to improve the chromatographic properties of the ketone. However, for a simple ketone like 3-Methyl-2-hexanone, this is often not required.
GC-MS Instrumental Parameters (Typical):
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Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., DB-5ms or equivalent).
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Injector: Split/splitless injector, with the mode and temperature optimized for the specific application.
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Oven Program: A temperature gradient program to ensure good separation of the analyte from other matrix components.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer: An electron ionization (EI) source and a quadrupole or ion trap mass analyzer.
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Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Biological Relevance and Toxicological Profile
The primary biological role of 3-Methyl-2-hexanone identified in the literature is as an insect attractant or pheromone.[3] It has been shown to be an attractant for the triatomine bug, an insect that transmits Chagas disease.[3]
In humans, 3-Methyl-2-hexanone has been detected in urine at concentrations ranging from 0.04 to 8.9 µg/L.[3]
From a toxicological perspective, 3-Methyl-2-hexanone is classified as a flammable liquid and vapor.[1] It may cause skin and eye irritation, as well as respiratory irritation.[1] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
While aliphatic ketones are common in biochemistry, particularly in the context of ketogenesis where ketone bodies serve as an energy source during periods of low glucose availability, 3-Methyl-2-hexanone is not a ketone body.[8][9] There is currently no direct evidence in the scientific literature to suggest that 3-Methyl-2-hexanone plays a role in specific signaling pathways in mammals or has direct applications in drug development. The pharmacological activity of short-chain aliphatic ketones is an area of ongoing research.[10]
Biochemical Context: Ketogenesis
To provide a relevant biochemical context for the audience, the following diagram illustrates the general pathway of ketogenesis. It is important to reiterate that 3-Methyl-2-hexanone is not a product of this pathway but understanding the metabolism of endogenous ketones is fundamental in biochemistry and drug development.
Caption: Simplified overview of the ketogenesis pathway.
References
- 1. 3-Methylhexan-2-one | C7H14O | CID 102846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-2-hexanone [chembk.com]
- 3. 3-Methyl-2-hexanone | 2550-21-2 | CAA55021 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
